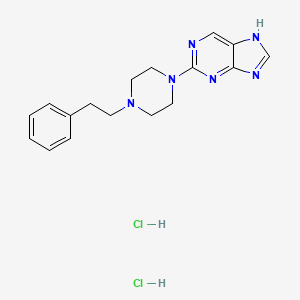
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclopentanone, featuring a hexyl group and an oxopropyl group attached to the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone with hexyl acetate, followed by the addition of propionyl chloride. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
科学的研究の応用
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
作用機序
The mechanism of action of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the hexyl and oxopropyl groups may interact with hydrophobic regions of biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
Cyclopentanone: A simpler ketone with a five-membered ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Cyclopenten-1-one: Contains a double bond in the ring, leading to different reactivity.
Uniqueness
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is unique due to the presence of both a hexyl and an oxopropyl group, which confer distinct chemical and physical properties
特性
CAS番号 |
37492-43-6 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
2-hexyl-3-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-11-12(13(15)4-2)9-10-14(11)16/h11-12H,3-10H2,1-2H3 |
InChIキー |
WVTTZKJVUNCKHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C(CCC1=O)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


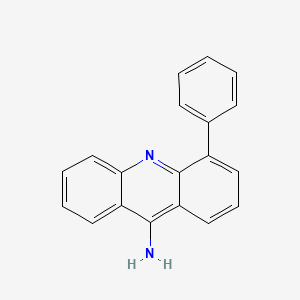
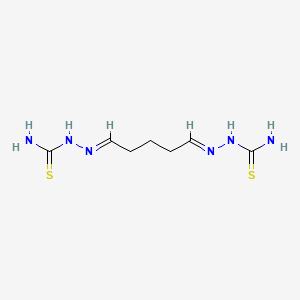
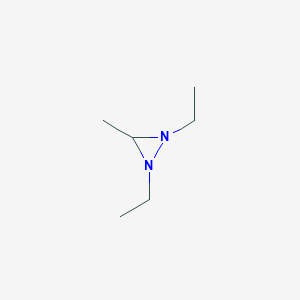
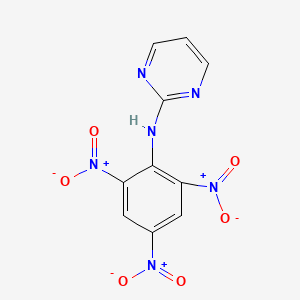
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
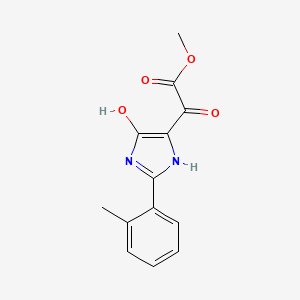
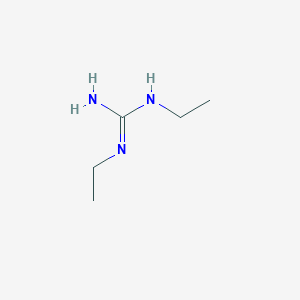
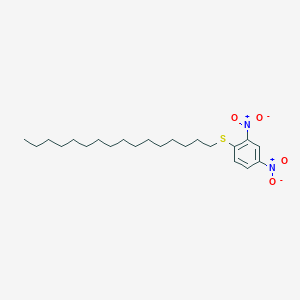
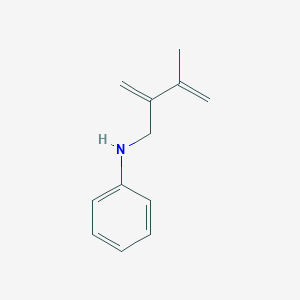
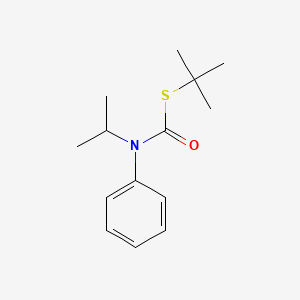
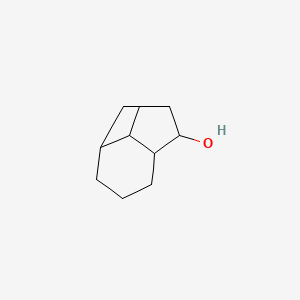

![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
